molecular formula C10H9ClN2O2 B1469933 Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352395-06-2

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1469933
CAS No.: 1352395-06-2
M. Wt: 224.64 g/mol
InChI Key: MLQUBAHHPYDSQO-UHFFFAOYSA-N
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Description

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. Microreactor-based continuous flow systems have been explored for the synthesis of imidazo[1,2-a]pyridine derivatives, offering advantages such as better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQUBAHHPYDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate

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